molecular formula C16H14N2 B12891778 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole CAS No. 33064-20-9

3-(4-Methylphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B12891778
CAS No.: 33064-20-9
M. Wt: 234.29 g/mol
InChI Key: LPKOTNUFRGSROY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a phenyl group and a p-tolyl group attached to the pyrazole ring, making it a substituted pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(p-tolyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with p-tolyl ketone under acidic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids as catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(p-tolyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The compound’s anti-inflammatory effects may result from its ability to inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(p-tolyl)-1H-pyrazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The p-tolyl group, with its electron-donating methyl substituent, can enhance the compound’s stability and modify its interaction with biological targets compared to other similar compounds .

Properties

CAS No.

33064-20-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole

InChI

InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-12-18(17-16)15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

LPKOTNUFRGSROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3

Origin of Product

United States

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